

In Vivo Efficacy of Mobocertinib in Patient-Derived Xenografts: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

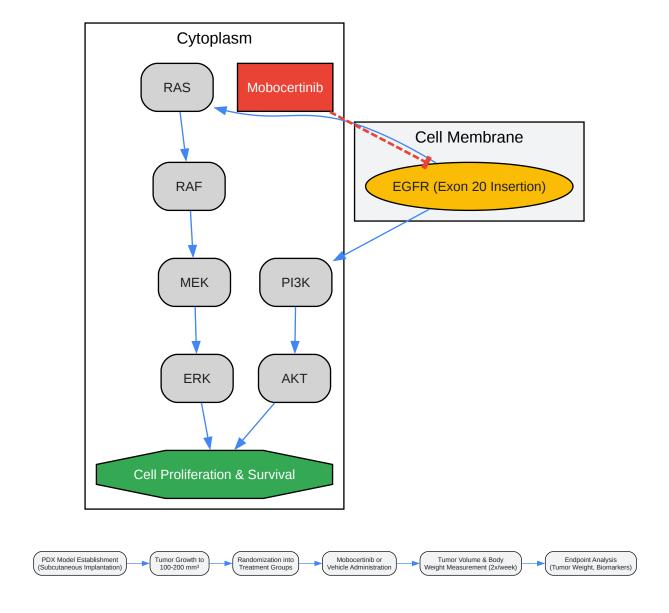
Mobocertinib (formerly **TAK-788**) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2] These mutations have historically presented a therapeutic challenge, rendering tumors insensitive to conventional EGFR TKIs.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become an indispensable preclinical platform for evaluating the efficacy of targeted therapies like mobocertinib.[2] This technical guide provides a comprehensive overview of the in vivo efficacy of mobocertinib in PDX models, detailing quantitative outcomes, experimental methodologies, and the underlying molecular pathways.

Mechanism of Action and Signaling Pathway

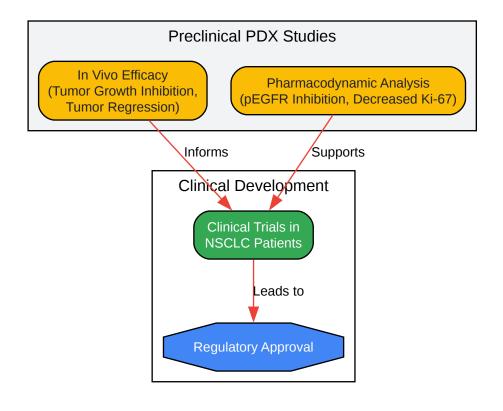
EGFR is a transmembrane receptor that, upon activation, instigates downstream signaling cascades critical for cellular proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] EGFR exon 20 insertion mutations cause a constitutive, ligand-independent activation of the receptor's tyrosine kinase domain, which fuels oncogenesis.[2] Mobocertinib is engineered to overcome the steric hindrance created by the exon 20 insertion, allowing it to bind irreversibly to the ATP-binding site of the mutated EGFR.[2] This action



inhibits the receptor's kinase activity, thereby blocking these downstream pro-survival signals. [2]







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References

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